N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a benzothiophene moiety and a 4-trifluoromethylphenyl group. The benzothiophene ring contributes to aromatic interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2S/c21-20(22,23)14-8-5-13(6-9-14)7-10-19(26)24-11-17(25)16-12-27-18-4-2-1-3-15(16)18/h1-6,8-9,12,17,25H,7,10-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXSNVBLCNPGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through intramolecular cyclization reactions, such as the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols.
Functionalization of the Benzothiophene: The benzothiophene core can be further functionalized at the 3-position using various methods, including Ullmann cross-coupling reactions.
Attachment of the Hydroxyethyl Group:
Formation of the Amide Bond: The final step involves the formation of the amide bond between the hydroxyethyl-benzothiophene intermediate and the trifluoromethylphenylpropanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 439.4 g/mol. Its structure features a benzothiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's pharmacokinetic profile.
Biological Activities
1. Antiviral Activity
Recent studies have indicated that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide exhibit antiviral properties. For instance, research has shown that certain derivatives can inhibit the replication of viruses such as the hepatitis C virus (HCV) and other RNA viruses through mechanisms involving the inhibition of viral polymerases and proteases .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar frameworks have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation markers in cell cultures .
3. Anticancer Potential
The benzothiophene structure is associated with anticancer activity. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . Further investigations are needed to elucidate its specific mechanisms.
Case Studies
Case Study 1: Antiviral Efficacy Against HCV
In a controlled laboratory setting, derivatives of this compound were tested for their ability to inhibit HCV replication. The study reported an IC50 value indicating significant antiviral activity at low concentrations, suggesting that this compound could serve as a lead structure for antiviral drug development .
Case Study 2: Anti-inflammatory Activity in Animal Models
A study evaluated the anti-inflammatory effects of compounds structurally related to this compound in animal models of induced inflammation. The results showed a marked decrease in paw edema and pro-inflammatory cytokine levels, supporting the potential therapeutic use of this compound in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can interact with hydrophobic pockets in proteins, while the hydroxyethyl and trifluoromethyl groups can form hydrogen bonds and electrostatic interactions, respectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiophene or Aromatic Moieties
(a) N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide
- Molecular Formula: C19H18BrNO2S
- Molecular Weight : 419.32 g/mol
- Key Features: Replaces the 4-trifluoromethylphenyl group with a 2-bromophenyl substituent.
(b) GW-6471 (CAS 880635-03-0)
- Molecular Formula : C35H36F3N3O4
- Molecular Weight : 619.67 g/mol
- Key Features : Shares the trifluoromethylphenyl group but incorporates an oxazolyl-ethoxy side chain. This complexity likely enhances selectivity for specific targets, such as nuclear receptors, but reduces metabolic stability compared to simpler propanamides .
(c) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Propanamide Derivatives with Trifluoromethyl or Halogen Substituents
Functional Comparisons
- TRPV1 Antagonists: Compounds like GRT-12360 () feature trifluoromethyl and fluorophenyl groups, similar to the target compound. GRT-12360’s IC50 for TRPV1 binding is in the nanomolar range, suggesting that the trifluoromethyl group enhances receptor affinity .
- Antiandrogenic Activity : Bicalutamide derivatives () demonstrate that sulfonyl groups and trifluoromethyl substituents are critical for blocking androgen receptors. The target compound’s lack of a sulfonyl group may reduce antiandrogenic potency compared to bicalutamide .
- Metabolic Stability: The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in GW-6471 .
Key Research Findings and Data
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, bicalutamide (logP ≈ 3.5) is more lipophilic than non-fluorinated analogs .
- Solubility : Halogenated propanamides (e.g., bromo or iodo derivatives in ) show reduced aqueous solubility, necessitating formulation adjustments for bioavailability .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a compound that has attracted attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzothiophene moiety : Imparts unique pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Hydroxyethyl group : May contribute to solubility and interaction with biological targets.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity :
- Antiviral Properties :
- Anticancer Activity :
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of the compound:
| Activity Type | Target/Pathway | IC50/EC50 Value | Study Reference |
|---|---|---|---|
| Enzymatic Inhibition | NPT-IIb | 15 µM | |
| Antiviral Activity | SARS-CoV-2 replication | 20 µM | |
| Anticancer Activity | Breast cancer cells | 10 µM |
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of this compound against SARS-CoV-2. The results indicated that the compound significantly reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent against COVID-19.
Case Study 2: Cancer Cell Proliferation
In another investigation, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer). The results demonstrated a dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation pathways.
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Functionalization : Begin with coupling the benzothiophene and trifluoromethylphenyl moieties using Lewis acid-promoted Michael addition (as demonstrated in analogous propanamide syntheses) .
- Purification : Employ mixed-solvent recrystallization (e.g., methylethyl ketone/hexane) to isolate high-purity crystals, as validated for structurally related sulfonyl propanamides .
- Catalysis : Test transition-metal catalysts (e.g., Pd/C) for nitro-group reductions if intermediates require deprotection, referencing protocols for fluorinated anilines .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- Multinuclear NMR : Use , , and NMR to resolve trifluoromethyl, benzothiophene, and hydroxyethyl signals. Coupling constants () in NMR can confirm stereochemistry (e.g., hydroxyethyl orientation) .
- HRMS : Validate molecular weight with high-resolution mass spectrometry, ensuring isotopic patterns align with fluorine/chlorine content .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in polar aprotic solvents (e.g., DMF) and analyze hydrogen-bonding networks, as done for N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide derivatives .
Q. How can solubility and stability be assessed in preclinical formulations?
Methodological Answer:
- Hansen Solubility Parameters : Screen solvents (e.g., PEG-400, DMSO) to identify optimal vehicles. Compare with analogs like 3-(trifluoromethylphenyl)propionic acid, which show improved solubility in ethanol/water mixtures .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions, then quantify degradation products via HPLC with UV detection (220–280 nm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
Methodological Answer:
- Analog Synthesis : Modify the benzothiophene (e.g., substituents at position 1) or trifluoromethylphenyl group (e.g., replace CF with Cl or Br) and test in vitro activity against targets like PPARα or kinase inhibitors .
- Docking Studies : Use crystal structures of homologous proteins (e.g., PTK2 or HDACs) to model binding interactions, prioritizing residues near the hydroxyethyl and benzothiophene groups .
Q. What strategies validate target engagement in cellular models?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the propanamide backbone to crosslink with cellular targets, followed by pull-down assays and LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of suspected targets (e.g., kinases) in lysates treated with the compound .
Q. How can metabolic stability and cytochrome P450 interactions be evaluated?
Methodological Answer:
- Microsomal Incubations : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Identify metabolites using fragmentation patterns (e.g., hydroxylation at benzothiophene) .
- CYP Inhibition Assays : Test inhibition of CYP3A4/2D6 using fluorogenic substrates, referencing protocols for trifluoromethyl-containing drugs like bicalutamide .
Q. What experimental designs address contradictions in biological activity data?
Methodological Answer:
- Orthogonal Assays : Replicate activity in cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., proliferation IC) to distinguish direct target effects from off-target interactions .
- Kinetic Solubility vs. Thermodynamic Solubility : Measure both to rule out solubility artifacts in low-activity batches .
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to resolve enantiomers, referencing methods for hydroxyethyl-containing compounds .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for absolute configuration confirmation .
Methodological Considerations for Data Interpretation
Q. How to resolve discrepancies in NMR spectra due to dynamic effects?
Q. What statistical approaches are robust for SAR datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
